molecular formula C20H21N3O3 B11310562 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11310562
M. Wt: 351.4 g/mol
InChI Key: RKGFBTGGIDSPKG-UHFFFAOYSA-N
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Description

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. Common reagents include dimethylphenol, furan derivatives, and isopropylamine. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistent quality and scalability. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H21N3O3/c1-12(2)22-19-17(10-21)23-20(26-19)18-8-7-16(25-18)11-24-15-6-5-13(3)14(4)9-15/h5-9,12,22H,11H2,1-4H3

InChI Key

RKGFBTGGIDSPKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC(C)C)C#N)C

Origin of Product

United States

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